Cas no 7112-13-2 (4-tert-butyl-1-methylcyclohexanecarboxylic acid)

4-tert-butyl-1-methylcyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-tert-butyl-1-methylcyclohexanecarboxylic acid
- 4-(Tert-butyl)-1-methylcyclohexane-1-carboxylic acid
- 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid
- SCHEMBL1837143
- CS-0272622
- AKOS012032104
- 27069-57-4
- Z1262513277
- F83451
- EN300-2885457
- trans-4-(tert-Butyl)-1-methylcyclohexane-1-carboxylic acid
- 4-tert-butyl-1-methylcyclohexane-1-carboxylicacid
- 1-methyl-4-t-butylcyclohexanecarboxylic
- (1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid
- 7112-13-2
- AE-562/12222690
- EN300-330183
- (1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans
-
- MDL: MFCD01463844
- Inchi: 1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14)
- InChI Key: YNCDKLHCNIQGGP-UHFFFAOYSA-N
- SMILES: C1(C)(CCC(CC1)C(C)(C)C)C(O)=O
Computed Properties
- Exact Mass: 198.161979940g/mol
- Monoisotopic Mass: 198.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.7
4-tert-butyl-1-methylcyclohexanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330183-0.5g |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
7112-13-2 | 0.5g |
$603.0 | 2023-09-04 | ||
Enamine | EN300-330183-10.0g |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
7112-13-2 | 10.0g |
$4236.0 | 2023-07-07 | ||
Enamine | EN300-330183-1.0g |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
7112-13-2 | 1.0g |
$986.0 | 2023-07-07 | ||
Aaron | AR01BZX5-100mg |
4-TERT-BUTYL-1-METHYLCYCLOHEXANE-1-CARBOXYLIC ACID |
7112-13-2 | 95% | 100mg |
$175.00 | 2023-12-15 | |
Enamine | EN300-330183-1g |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
7112-13-2 | 1g |
$628.0 | 2023-09-04 | ||
Enamine | EN300-330183-10g |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
7112-13-2 | 10g |
$2701.0 | 2023-09-04 | ||
Aaron | AR01BZX5-5g |
4-TERT-BUTYL-1-METHYLCYCLOHEXANE-1-CARBOXYLIC ACID |
7112-13-2 | 95% | 5g |
$2330.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343292-250mg |
4-(Tert-butyl)-1-methylcyclohexane-1-carboxylic acid |
7112-13-2 | 95% | 250mg |
¥3028.00 | 2024-05-02 | |
1PlusChem | 1P01BZOT-5g |
4-TERT-BUTYL-1-METHYLCYCLOHEXANE-1-CARBOXYLIC ACID |
7112-13-2 | 95% | 5g |
$2567.00 | 2024-04-21 | |
1PlusChem | 1P01BZOT-100mg |
4-TERT-BUTYL-1-METHYLCYCLOHEXANE-1-CARBOXYLIC ACID |
7112-13-2 | 95% | 100mg |
$206.00 | 2024-04-21 |
4-tert-butyl-1-methylcyclohexanecarboxylic acid Related Literature
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1. Book reviews
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 4-tert-butyl-1-methylcyclohexanecarboxylic acid
4-Tert-butyl-1-methylcyclohexanecarboxylic Acid (CAS No. 7112-13-2)
4-Tert-butyl-1-methylcyclohexanecarboxylic acid, also known by its CAS registry number 7112-13-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique cyclohexane ring structure, has been the subject of extensive research due to its potential in drug development, polymer synthesis, and as a precursor for advanced materials. The molecule's structure, featuring a tert-butyl group and a methyl substituent, contributes to its stability and reactivity, making it a valuable building block in organic synthesis.
The synthesis of 4-tert-butyl-1-methylcyclohexanecarboxylic acid typically involves multi-step processes, including ring formation, functional group transformations, and stereochemical optimizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. Researchers have also explored the use of biocatalysts and green chemistry principles to enhance the sustainability of its production.
In terms of applications, this compound has shown promise in the pharmaceutical industry as a potential drug candidate. Its cyclohexane framework is similar to that of several bioactive molecules, suggesting it could serve as a scaffold for developing new drugs targeting various diseases. For instance, studies have indicated that derivatives of 4-tert-butyl-1-methylcyclohexanecarboxylic acid may exhibit anti-inflammatory or anti-cancer properties, making them valuable leads for further exploration.
Beyond pharmaceuticals, this compound has found applications in polymer science. Its carboxylic acid functionality allows it to participate in polymerization reactions, leading to the creation of novel polymeric materials with tailored properties. Recent research has focused on incorporating this compound into biodegradable polymers, addressing the growing demand for sustainable materials in packaging and biomedical applications.
The structural versatility of 4-tert-butyl-1-methylcyclohexanecarboxylic acid also makes it an attractive candidate for use in organocatalysis and asymmetric synthesis. Its bulky tert-butyl group provides steric hindrance, which can be exploited to control the stereochemistry of reactions. This feature has been leveraged in the development of enantioselective catalysts for industrial processes.
In conclusion, 4-tert-butyl-1-methylcyclohexanecarboxylic acid (CAS No. 7112-13-2) is a multifaceted compound with significant potential across diverse chemical disciplines. Ongoing research continues to uncover new applications and improve synthetic methodologies, ensuring its relevance in both academic and industrial settings. As advancements in green chemistry and materials science progress, this compound is poised to play an increasingly important role in shaping future innovations.
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